molecular formula C14H18BrNO3S B299319 N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide

N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide

Cat. No. B299319
M. Wt: 360.27 g/mol
InChI Key: JRVCVQJAFKBAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of effects on various physiological processes.

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of zinc phthalocyanine substituted with benzenesulfonamide derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for photodynamic therapy, a treatment for cancer.

Antitumor Applications

  • Antitumor Properties : A paper by Owa et al. (2002) discussed sulfonamide compounds with antitumor activities. These compounds, including some benzenesulfonamide derivatives, were effective as cell cycle inhibitors in cancer cell lines and have progressed to clinical trials.

Spectroscopic Properties for Photocatalytic Applications

  • Photocatalytic Applications : Research by Öncül, Öztürk, & Pişkin (2021) synthesized and characterized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. The study highlighted its suitability for photocatalytic applications due to its photophysical and photochemical properties.

Synthesis and Characterization Studies

  • Stereospecific Synthesis : A paper by Kurbanoğlu (2016) detailed the synthesis and characterization of a new N-tosyl bromo-aminocyclitol, a compound related to benzenesulfonamide. This molecule may have potential for biological activity evaluation.

  • Analgesic and Tranquilizer Activities : Research by Zlenko, Palchikov, & Rybalko (2012) synthesized derivatives of benzenesulfonamide demonstrating analgesic and tranquilizer activities, indicating potential for therapy in pain syndrome conditions.

Chemical Reactions and Transformations

  • Chemical Synthesis and Reactions : The study by Adachi & Otsuki (1976) explored the reactions of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives, producing various substituted compounds.

  • Improved Synthesis for Thromboxane A2 Receptor Study : Kan and Tai (1993) link to paper improved the synthesis of derivatives of benzenesulfonamido-bicyclo[2.2.1]heptyl for studying the thromboxane A2 receptor, relevant in cardiovascular research.

Stereochemical Studies

  • Stereochemical Examinations : The paper by Cossu & Peluso (2006) reported on the stereochemical aspects of certain aza-bicyclo[2.2.1]heptane derivatives, contributing to the understanding of stereochemistry in organic synthesis.

properties

Product Name

N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide

Molecular Formula

C14H18BrNO3S

Molecular Weight

360.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H18BrNO3S/c1-19-14-5-4-11(8-12(14)15)20(17,18)16-13-7-9-2-3-10(13)6-9/h4-5,8-10,13,16H,2-3,6-7H2,1H3

InChI Key

JRVCVQJAFKBAPN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC3CCC2C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC3CCC2C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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